1,3-Di(propan-2-yl)cyclopenta-1,3-diene

Description

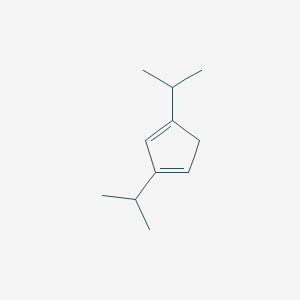

1,3-Di(propan-2-yl)cyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring two isopropyl groups at the 1 and 3 positions of the five-membered conjugated diene ring. This compound is structurally related to cyclopenta-1,3-diene (C₅H₆), a fundamental diene in organic synthesis known for its high reactivity in Diels-Alder reactions and coordination chemistry . The isopropyl substituents introduce steric bulk and electron-donating effects, which modulate its electronic properties, solubility, and reactivity compared to unsubstituted cyclopentadiene. Applications of such substituted cyclopentadienes span polymer synthesis, catalysis, and materials science, where steric and electronic tuning of the diene system is critical .

Properties

CAS No. |

123278-27-3 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

1,3-di(propan-2-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3 |

InChI Key |

QCEFTGHIXRHYPC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC1)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=CC1)C(C)C |

Synonyms |

1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 1,3-Diisopropyl-1,3-cyclopentadiene may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diisopropyl-substituted cyclopentenones or cyclopentanones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of diisopropyl-substituted cyclopentanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.

Major Products

Oxidation: Diisopropyl-substituted cyclopentenones or cyclopentanones.

Reduction: Diisopropyl-substituted cyclopentanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 1,3-Diisopropyl-1,3-cyclopentadiene.

Scientific Research Applications

1,3-Diisopropyl-1,3-cyclopentadiene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various cyclopentadienyl ligands, which are essential in the formation of metallocenes and other organometallic complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound forms stable complexes with transition metals, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Diels-Alder Reactions

- Unsubstituted Cyclopenta-1,3-diene: Highly reactive due to minimal steric hindrance, making it a preferred diene in synthesizing norbornene derivatives and polymers .

- This compound: Reduced reactivity due to steric bulk but offers regioselectivity advantages in reactions with bulky dienophiles .

- Aryl-Substituted Derivatives : Aryl groups (e.g., p-tolyl) enhance conjugation, enabling applications in optoelectronic materials but lowering reactivity in traditional Diels-Alder reactions .

Coordination Chemistry

- Titanium Complexes : Cyclopenta-1,3-diene derivatives form stable complexes with metals like titanium. The isopropyl substituents in this compound may influence ligand geometry and catalytic activity in polymerization reactions compared to unsubstituted analogs .

- Lithium Complexes : Cyclopentadienyllithium (unsubstituted) is a strong nucleophile, whereas alkyl-substituted variants like the target compound may exhibit reduced basicity due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.